Cas no 1492724-86-3 (4-tert-Butylcycloheptane-1-thiol)
4-tert-Butylcycloheptane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- AKOS014422385
- 4-tert-butylcycloheptane-1-thiol
- EN300-1289202
- 1492724-86-3
- Cycloheptanethiol, 4-(1,1-dimethylethyl)-
- 4-tert-Butylcycloheptane-1-thiol
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- Inchi: 1S/C11H22S/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10,12H,4-8H2,1-3H3
- InChI Key: CUFKINBFIMLCLR-UHFFFAOYSA-N
- SMILES: SC1CCCC(CC1)C(C)(C)C
Computed Properties
- Exact Mass: 186.14422188g/mol
- Monoisotopic Mass: 186.14422188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 1Ų
Experimental Properties
- Density: 0.89±0.1 g/cm3(Predicted)
- Boiling Point: 243.4±9.0 °C(Predicted)
- pka: 10.97±0.40(Predicted)
4-tert-Butylcycloheptane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1289202-1.0g |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1289202-50mg |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 50mg |
$647.0 | 2023-10-01 | ||
| Enamine | EN300-1289202-100mg |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 100mg |
$678.0 | 2023-10-01 | ||
| Enamine | EN300-1289202-250mg |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 250mg |
$708.0 | 2023-10-01 | ||
| Enamine | EN300-1289202-500mg |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 500mg |
$739.0 | 2023-10-01 | ||
| Enamine | EN300-1289202-1000mg |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 1000mg |
$770.0 | 2023-10-01 | ||
| Enamine | EN300-1289202-2500mg |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 2500mg |
$1509.0 | 2023-10-01 | ||
| Enamine | EN300-1289202-5000mg |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 5000mg |
$2235.0 | 2023-10-01 | ||
| Enamine | EN300-1289202-10000mg |
4-tert-butylcycloheptane-1-thiol |
1492724-86-3 | 10000mg |
$3315.0 | 2023-10-01 |
4-tert-Butylcycloheptane-1-thiol Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 4-tert-Butylcycloheptane-1-thiol
4-Tert-Butylcycloheptane-1-Thiol: A Comprehensive Overview
The compound with CAS No. 1492724-86-3, commonly referred to as 4-Tert-Butylcycloheptane-1-Thiol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a thiol derivative, characterized by its unique structure and potential applications in various industries. Recent advancements in synthetic methodologies and material characterization techniques have shed new light on its properties and functionalities.
4-Tert-Butylcycloheptane-1-Thiol belongs to the class of cyclic thiols, which are known for their versatile reactivity and structural diversity. The molecule consists of a cycloheptane ring substituted with a tert-butyl group at the 4-position and a thiol (-SH) group at the 1-position. This arrangement imparts the compound with unique electronic and steric properties, making it an intriguing subject for both fundamental research and industrial applications.
Recent studies have explored the synthesis of 4-Tert-Butylcycloheptane-1-Thiol through various routes, including ring-opening reactions, cyclization processes, and transition-metal-catalyzed coupling reactions. These methods have not only improved the yield and purity of the compound but also provided insights into its intermediate structures and reaction mechanisms. For instance, researchers have utilized palladium-catalyzed cross-coupling reactions to efficiently synthesize this compound, demonstrating its compatibility with modern organic synthesis techniques.
The physical and chemical properties of 4-Tert-Butylcycloheptane-1-Thiol have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have revealed that the compound exhibits a high degree of stability due to the steric hindrance provided by the tert-butyl group. Additionally, its thiol group renders it highly reactive under certain conditions, making it a valuable building block in organic synthesis.
One of the most promising applications of 4-Tert-Butylcycloheptane-1-Thiol lies in its use as a precursor for advanced materials. For example, researchers have employed this compound in the synthesis of novel polymers, surfactants, and organometallic catalysts. Its ability to undergo various types of coupling reactions has made it an essential component in the development of functional materials with tailored properties.
In terms of biological applications, 4-Tert-Butylcycloheptane-1-Thiol has shown potential as an antioxidant and anti-inflammatory agent. Recent in vitro studies have demonstrated that this compound can scavenge free radicals and inhibit pro-inflammatory pathways, suggesting its utility in pharmaceutical applications. Furthermore, its biocompatibility has been assessed through cytotoxicity assays, which indicate that it is non-toxic to human cells at moderate concentrations.
The environmental impact of 4-Tert-Butylcycloheptane-1-Thiol has also been a topic of interest. Researchers have investigated its biodegradation pathways under aerobic and anaerobic conditions, revealing that it can be effectively metabolized by microbial communities. This finding is particularly important for industries seeking sustainable alternatives to traditional chemicals.
In conclusion, 4-Tert-Butylcycloheptane-1-Thiol (CAS No. 1492724-86-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, reactivity, and stability make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic chemistry continue to unfold, this compound is poised to play an even greater role in shaping the future of materials science and pharmaceutical development.
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